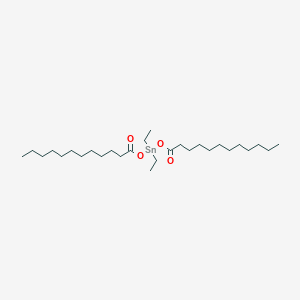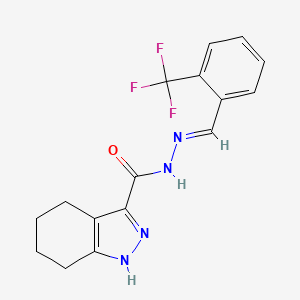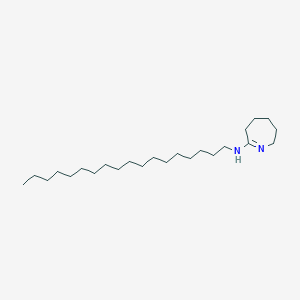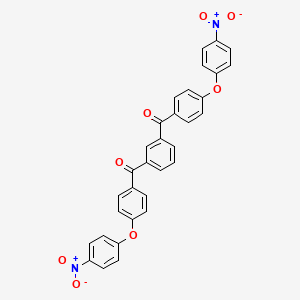![molecular formula C23H17FN2O3 B15077350 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B15077350.png)
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide typically involves the reaction of phthalimide with appropriate benzoyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it has been shown to modulate the activity of metabotropic glutamate receptors, which are involved in neurotransmission .
相似化合物的比较
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Uniqueness
What sets N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro and methylphenyl groups enhances its potential interactions with biological targets, making it a compound of significant interest in medicinal chemistry.
属性
分子式 |
C23H17FN2O3 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
N-[(1,3-dioxoisoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C23H17FN2O3/c1-15-10-12-16(13-11-15)25(23(29)19-8-4-5-9-20(19)24)14-26-21(27)17-6-2-3-7-18(17)22(26)28/h2-13H,14H2,1H3 |
InChI 键 |
RSEJDEDDXPDNNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)







